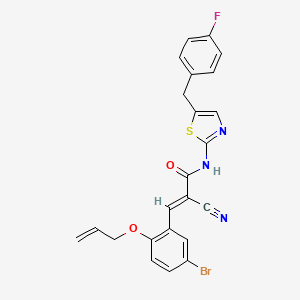

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide

Description

This compound is a structurally complex acrylamide derivative featuring a thiazole core substituted with a 4-fluorobenzyl group and an acrylamide moiety modified with a bromophenyl-allyloxy substituent. The (E)-stereochemistry at the acrylamide double bond is critical for its molecular conformation and biological interactions.

Properties

IUPAC Name |

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrFN3O2S/c1-2-9-30-21-8-5-18(24)12-16(21)11-17(13-26)22(29)28-23-27-14-20(31-23)10-15-3-6-19(25)7-4-15/h2-8,11-12,14H,1,9-10H2,(H,27,28,29)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYLQXNIWXJJTK-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide typically involves multiple steps:

Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce a nitro group.

Selective Bromination: The nitro compound is then selectively brominated to add a bromine atom at the desired position.

Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.

Reduction: The nitro group is reduced to an amino group.

Coupling Reaction: The final step involves coupling the intermediate with 5-(4-fluorobenzyl)thiazol-2-yl)acrylamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The cyano group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites on proteins or enzymes, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylamide-thiazole hybrids. Key structural analogs and their comparative features are outlined below:

Key Findings

The cyano group at the α-position of the acrylamide stabilizes the planar conformation, favoring interactions with ATP-binding pockets in kinases .

Biological Activity Trends :

- Thiadiazole-acrylamide analogs (e.g., ) show superior antiproliferative activity, likely due to trifluoromethyl groups enhancing target affinity via halogen bonding .

- Thiazole-based compounds (like the target molecule) are less explored but may exhibit unique selectivity profiles due to the thiazole ring’s smaller size and higher rigidity compared to thiadiazoles .

Synthetic Accessibility :

- The allyloxy group in the target compound introduces synthetic complexity compared to simpler methoxy or chloro substituents in analogs . However, allyloxy derivatives offer versatility for post-synthetic modifications (e.g., click chemistry) .

Computational and Experimental Insights

- This contrasts with trifluoromethyl analogs, where electron density is delocalized across the aromatic system .

- Hydrogen Bonding : Crystal structures of related triazole-thione derivatives (e.g., ) reveal N–H···S and O–H···S interactions, which may stabilize the target compound’s conformation in solid-state or protein-bound forms .

Data Tables

Physicochemical Properties

Biological Activity

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its structure incorporates multiple functional groups, including an allyloxy group, a cyano group, and a thiazole moiety, which contribute to its biological interactions.

Chemical Structure

The IUPAC name for the compound is:

The molecular formula is , and it has a molecular weight of 485.36 g/mol. The compound's structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural characteristics:

- Cyano Group : This group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Thiazole Ring : The thiazole moiety can participate in π-π stacking interactions, which may enhance binding affinity to biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of related compounds, several derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics:

| Compound | Target Bacteria | MIC (μg/mL) | Control |

|---|---|---|---|

| 10f | Staphylococcus aureus | 0.5 | Gatifloxacin |

| 10g | Staphylococcus aureus | 0.5 | Gatifloxacin |

| 10h | Escherichia coli | 16 | Gatifloxacin |

These results suggest that the structural features of these compounds contribute to their antibacterial efficacy.

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies using cancer cell lines such as HepG2 revealed varying levels of cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10f | HepG2 | >100 |

| 10g | HepG2 | >100 |

| 10h | HepG2 | 41.6 |

These findings indicate that while some derivatives exhibit low cytotoxicity, others like compound 10h show moderate cytotoxicity, warranting further investigation for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.